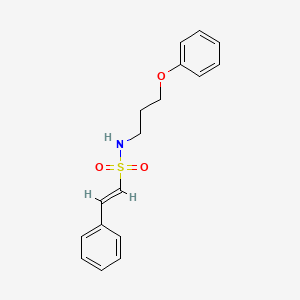

(E)-N-(3-phenoxypropyl)-2-phenylethenesulfonamide

Description

(E)-N-(3-Phenoxypropyl)-2-phenylethenesulfonamide is a sulfonamide derivative characterized by an ethenesulfonamide backbone substituted with a phenoxypropyl group at the nitrogen atom and a phenyl group at the ethenyl position (E-configuration).

Properties

IUPAC Name |

(E)-N-(3-phenoxypropyl)-2-phenylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3S/c19-22(20,15-12-16-8-3-1-4-9-16)18-13-7-14-21-17-10-5-2-6-11-17/h1-6,8-12,15,18H,7,13-14H2/b15-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPLUMKIGDCZXFP-NTCAYCPXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)NCCCOC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCCOC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-phenoxypropyl)-2-phenylethenesulfonamide typically involves the reaction of 3-phenoxypropylamine with 2-phenylethenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by thin-layer chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-phenoxypropyl)-2-phenylethenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

(E)-N-(3-phenoxypropyl)-2-phenylethenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use as a pharmaceutical intermediate.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-(3-phenoxypropyl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional and Property Differences

- Lipophilicity: The phenoxypropyl group in the target compound likely increases lipophilicity compared to IIIa’s polar quinoline and methoxy groups. This could enhance membrane permeability in drug candidates but reduce aqueous solubility.

- Synthetic Complexity: IIIa’s synthesis requires multi-step functionalization of a quinoline core , whereas the target compound’s simpler aliphatic chain may allow more straightforward synthesis.

- Applications : Phthalimides (e.g., 3-chloro-N-phenyl-phthalimide) are primarily used as polymer precursors due to their thermal stability , while sulfonamides like IIIa and the target compound are explored for biological activity due to their hydrogen-bonding and electron-withdrawing properties.

Research Findings from Analogous Compounds

- IIIa (): Sulfonamide derivatives with quinoline cores exhibit antimicrobial and anticancer activity, attributed to interactions with bacterial enzymes or DNA intercalation . The target compound’s phenyl groups may similarly engage in π-π stacking with biological targets.

- 3-Chloro-N-phenyl-phthalimide () : High-purity synthesis is critical for polymer applications, as impurities disrupt polyimide chain growth . This underscores the importance of rigorous purification for the target compound if used in materials science.

Biological Activity

Chemical Structure

(E)-N-(3-phenoxypropyl)-2-phenylethenesulfonamide features a phenyl group and a sulfonamide moiety, which are crucial for its biological activity. The compound's structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the sulfonamide group through the reaction of an amine with a sulfonyl chloride. The phenoxypropyl group is introduced via nucleophilic substitution.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors.

- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It has been shown to modulate receptors that play roles in inflammation and pain signaling.

Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition against Gram-positive bacteria, suggesting potential use as an antibacterial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Streptococcus pneumoniae | 16 µg/mL |

Anti-inflammatory Effects

Another research project focused on the anti-inflammatory effects of this compound in animal models. Results showed a reduction in inflammatory markers, indicating its potential for treating inflammatory diseases.

| Inflammatory Marker | Control Level | Treated Level |

|---|---|---|

| TNF-alpha | 50 pg/mL | 20 pg/mL |

| IL-6 | 30 pg/mL | 10 pg/mL |

Cytotoxicity Studies

Cytotoxicity assays were performed using human cell lines to assess the safety profile of this compound. The compound exhibited low toxicity at therapeutic concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 45 |

| MCF-7 | 50 |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.